(E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H18N4O4S2 and its molecular weight is 466.53. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
(E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one and its derivatives have been explored for their anti-inflammatory properties. A study conducted by Sunder & Maleraju (2013) synthesized various derivatives and found significant anti-inflammatory activity in some of them, demonstrating the potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial Activity
The compounds related to this compound have shown promising antimicrobial properties. B'Bhatt & Sharma (2017) synthesized a series of compounds that displayed potent antimicrobial activity against various bacterial and fungal strains, suggesting their potential application in treating microbial infections (B'Bhatt & Sharma, 2017).
Anticancer and Antiangiogenic Effects
These compounds have also been researched for their potential in cancer treatment. Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and demonstrated their significant anticancer and antiangiogenic effects in mouse models, indicating a promising avenue for developing new anticancer therapies (Chandrappa et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-3-24-21(27)19(32-22(24)31)12-15-13-25(16-7-5-4-6-8-16)23-20(15)14-9-10-18(30-2)17(11-14)26(28)29/h4-13H,3H2,1-2H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHQCRVNLJSLA-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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